molecular formula C9H7IN4O B5321948 N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 5730-25-6

N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B5321948
CAS RN: 5730-25-6
M. Wt: 314.08 g/mol
InChI Key: WNLXFLPJOOUVBC-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide, also known as ITC, is a chemical compound that has been extensively studied for its potential therapeutic applications. ITC belongs to the class of triazole compounds and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways in the cell. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to have anti-microbial effects against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its broad range of biological activities. This makes it a useful compound for studying various biological processes and pathways. In addition, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to have therapeutic potential, it can also be toxic to normal cells at high concentrations. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.

Future Directions

There are several future directions for research on N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in the cell. Furthermore, studies are needed to determine the optimal dosing and administration of this compound for therapeutic purposes.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. While this compound has potential therapeutic benefits, careful dosing and monitoring are required to avoid potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and to develop this compound-based drugs for therapeutic purposes.

Synthesis Methods

The synthesis of N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 2-iodobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain this compound. The purity of the compound is confirmed using analytical techniques such as NMR and IR spectroscopy.

Scientific Research Applications

N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often defective in cancer cells.

properties

IUPAC Name

N-(2-iodophenyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN4O/c10-6-3-1-2-4-7(6)13-9(15)8-11-5-12-14-8/h1-5H,(H,13,15)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLXFLPJOOUVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC=NN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345423
Record name 1H-[1,2,4]Triazole-3-carboxylic acid (2-iodo-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5730-25-6
Record name 1H-[1,2,4]Triazole-3-carboxylic acid (2-iodo-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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